molecular formula C24H21N3O8S B6317470 Fmoc-D-Dap(Ns)-OH CAS No. 487027-90-7

Fmoc-D-Dap(Ns)-OH

Cat. No.: B6317470
CAS No.: 487027-90-7
M. Wt: 511.5 g/mol
InChI Key: PAMPDZSGJFJAFO-HXUWFJFHSA-N
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Description

Fmoc-D-Dap(Ns)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. D-Dap(Ns) stands for D-diaminopropionic acid with a nosyl (Ns) protecting group on the side chain amino group. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dap(Ns)-OH typically involves the protection of the amino groups of D-diaminopropionic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The nosyl group is introduced using nosyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Dap(Ns)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-D-Dap(Ns)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-D-Dap(Ns)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The nosyl group protects the side chain amino group, allowing for selective deprotection and functionalization. The compound’s hydrophobicity and aromaticity promote the association of building blocks, facilitating the formation of complex structures .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-D-Dap(Ns)-OH but with a tert-butoxycarbonyl (Boc) protecting group instead of a nosyl group.

    Fmoc-D-Dab(Ns)-OH: Contains D-diaminobutyric acid instead of D-diaminopropionic acid.

    Fmoc-D-Orn(Ns)-OH: Contains D-ornithine instead of D-diaminopropionic acid.

Uniqueness

This compound is unique due to the presence of the nosyl group, which provides a different set of reactivity and stability compared to other protecting groups. This allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-nitrophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O8S/c28-23(29)20(13-25-36(33,34)22-12-6-5-11-21(22)27(31)32)26-24(30)35-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20,25H,13-14H2,(H,26,30)(H,28,29)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMPDZSGJFJAFO-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132207
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487027-90-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487027-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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